Orthogonal Reactivity: Dual C-Br and C-Cl Handles
The target compound possesses two distinct reactive carbon-halogen bonds: an aryl C-Br (suitable for Pd-catalyzed Suzuki-Miyaura cross-coupling) and an α-chloro ketone (amenable to nucleophilic substitution). This orthogonality allows sequential, chemoselective derivatization without protecting group manipulation . In contrast, the dechloro analog 1-(2-bromo-3-(fluoromethyl)phenyl)propan-2-one (CAS 1803759-48-9) offers only a single reactive handle (aryl C-Br) for diversification, limiting the synthetic complexity accessible in a single intermediate [1]. The Suzuki-Miyaura coupling competency of the target compound is explicitly noted in its documented reactivity profile, with the aryl bromide serving as the primary coupling partner under standard Pd(0) catalysis conditions .
| Evidence Dimension | Number of orthogonal reactive handles for sequential derivatization |
|---|---|
| Target Compound Data | Two: aryl C-Br (cross-coupling) + α-C-Cl (nucleophilic substitution) |
| Comparator Or Baseline | 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one (CAS 1803759-48-9): One (aryl C-Br only) |
| Quantified Difference | 2 vs. 1 orthogonal reactive sites; 100% increase in synthetic diversification potential per intermediate |
| Conditions | Standard Suzuki-Miyaura coupling conditions (Pd catalyst, boronic acid, base); nucleophilic substitution conditions (amine/thiol nucleophiles, polar aprotic solvent) |
Why This Matters
Procurement of the target compound over the dechloro analog doubles the number of sequential derivatization steps achievable from a single isolated intermediate, significantly improving synthetic efficiency and reducing overall intermediate inventory in multi-step pharmaceutical syntheses.
- [1] Kuujia. 1-(2-Bromo-3-(fluoromethyl)phenyl)propan-2-one (CAS 1803759-48-9): The presence of the fluoromethyl group enhances metabolic stability in derived compounds, while the bromine atom facilitates further cross-coupling reactions, such as Suzuki or Heck couplings. Available at: https://www.kuujia.com/cas-1803759-48-9.html View Source
